3-(3,4-Dimethoxyphenyl)pentanedioic acid
Overview
Description
3-(3,4-Dimethoxyphenyl)pentanedioic acid is an organic compound with the molecular formula C13H16O6 It is a dicarboxylic acid derivative characterized by the presence of a 3,4-dimethoxyphenyl group attached to a pentanedioic acid backbone
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . This structural feature may influence its interaction with its targets.
Biochemical Pathways
As a phenylpropanoic acid derivative, it may potentially interact with pathways involving these types of compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)pentanedioic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 3,4-dimethoxyphenylacetic acid followed by oxidation to introduce the carboxylic acid groups. The choice of catalysts, solvents, and reaction conditions would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)pentanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxybenzoic acid
- 3,4-Dimethoxyphenylpropionic acid
Uniqueness
3-(3,4-Dimethoxyphenyl)pentanedioic acid is unique due to its specific structural features, such as the presence of two carboxylic acid groups and a dimethoxyphenyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-18-10-4-3-8(5-11(10)19-2)9(6-12(14)15)7-13(16)17/h3-5,9H,6-7H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSDBIPKDYTSKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358155 | |
Record name | 3-(3,4-dimethoxyphenyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34811-27-3 | |
Record name | 3-(3,4-dimethoxyphenyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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